molecular formula C19H21N3O2 B5560187 N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide

N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide

Cat. No. B5560187
M. Wt: 323.4 g/mol
InChI Key: TXSKESMMSDKVJC-UHFFFAOYSA-N
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Description

N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide, also known as NPC-15437, is a novel compound that has been synthesized and extensively studied for its potential therapeutic applications. This compound belongs to the class of N-aryl carbamates and has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.

Mechanism of Action

The mechanism of action of N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain and immune system. N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and increase the expression of anti-inflammatory cytokines, such as interleukin-10 (IL-10). N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of microglial activation, reduction of oxidative stress, and improvement of mitochondrial function. The compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which plays a critical role in neuronal survival and plasticity. N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide has been found to have a good safety profile and does not exhibit any significant toxicity at therapeutic doses.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide is its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of various neurological disorders. The compound has also been found to exhibit good stability and solubility, making it suitable for in vitro and in vivo experiments. However, one of the limitations of N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide is its high cost of synthesis, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research and development of N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide. One potential direction is to investigate the compound's potential therapeutic applications in other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another direction is to explore the use of N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the precise mechanism of action of N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide and its potential side effects in humans.

Synthesis Methods

The synthesis of N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide involves the reaction of 4-phenyl-1-piperazinecarboxylic acid with 4-aminobenzophenone in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with acetic anhydride to yield N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide in high yield and purity. The synthesis of N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide has been optimized to reduce the number of reaction steps and increase the efficiency of the process.

Scientific Research Applications

N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The compound has been found to exhibit neuroprotective effects by reducing inflammation and oxidative stress in the brain. N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide has been found to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain.

properties

IUPAC Name

N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-15(23)20-17-9-7-16(8-10-17)19(24)22-13-11-21(12-14-22)18-5-3-2-4-6-18/h2-10H,11-14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSKESMMSDKVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide

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